molecular formula C12H10N2O2 B3025324 (2,5-Dimethoxybenzylidene)propanedinitrile CAS No. 2972-75-0

(2,5-Dimethoxybenzylidene)propanedinitrile

Cat. No. B3025324
CAS RN: 2972-75-0
M. Wt: 214.22 g/mol
InChI Key: SHAPCXXRYMVHIF-UHFFFAOYSA-N
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Description

(2,5-Dimethoxybenzylidene)propanedinitrile is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Spectroscopic and Quantum Chemical Investigations

A study by Gupta et al. (2015) utilized Fourier Transform Infrared (FTIR), Ultra-Violet Visible (UV-Vis) spectroscopy, and Thermogravimetric (TG) analysis to investigate a compound similar to (2,5-Dimethoxybenzylidene)propanedinitrile, specifically (3,4-dimethoxybenzylidene) propanedinitrile. This investigation included quantum chemical calculations using Hartree Fock Theory and Density Functional Theory, providing insights into the molecular geometry, vibrational frequencies, and thermodynamic properties of such compounds (Gupta et al., 2015).

Photochemical Monoalkylation

Ohashi et al. (2008) explored the synthesis of monoalkylated propanedinitriles through photoirradiation in solutions containing propanedinitrile and electron-rich alkenes. This study contributes to understanding the chemical behavior and potential applications of propanedinitrile derivatives, including (2,5-Dimethoxybenzylidene)propanedinitrile (Ohashi et al., 2008).

Physicochemical Investigation for Fluorescence Probes

Khan and Asiri (2015) investigated a derivative of propanedinitrile, 2,4,5-trimethoxybenzylidene propanedinitrile (TMPN), as a fluorescence off-on probe for determining the critical micelle concentration of various substances. This application signifies the potential of related compounds in analytical chemistry and material sciences (Khan & Asiri, 2015).

Structural Analysis and Chemical Properties

Karlsen et al. (2002) conducted a study focusing on the structural properties of N,N-dialkylaminobenzamides and analogously substituted 2-(phenylmethylene)propanedinitriles. Their research includes insights into molecular barriers, X-Ray crystal structures, and quantum chemical calculations, contributing to the broader understanding of compounds like (2,5-Dimethoxybenzylidene)propanedinitrile (Karlsen et al., 2002).

Synthesis and Characterization for NLO Properties

Punitha et al. (2020) synthesized and characterized (E)-4-Amino-N’-(2,5-dimethoxybenzylidene)benzohydrazide, a compound closely related to (2,5-Dimethoxybenzylidene)propanedinitrile, assessing its Non-Linear Optical (NLO) properties. This highlights the potential use of such compounds in the development of optical materials (Punitha et al., 2020).

properties

IUPAC Name

2-[(2,5-dimethoxyphenyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-15-11-3-4-12(16-2)10(6-11)5-9(7-13)8-14/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAPCXXRYMVHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351755
Record name (2,5-dimethoxybenzylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethoxybenzylidene)propanedinitrile

CAS RN

2972-75-0
Record name 2-[(2,5-Dimethoxyphenyl)methylene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2972-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-dimethoxybenzylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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